molecular formula C18H16BrNO3 B2548407 N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide CAS No. 2097867-90-6

N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide

Cat. No.: B2548407
CAS No.: 2097867-90-6
M. Wt: 374.234
InChI Key: PDLKWBWKFUPALU-UHFFFAOYSA-N
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Description

N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide is a useful research compound. Its molecular formula is C18H16BrNO3 and its molecular weight is 374.234. The purity is usually 95%.
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Scientific Research Applications

Tyrosinase Inhibition and Anticancer Potential

N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide and similar biphenyl-based compounds have been explored for their potential in medical applications due to their structural properties. Notably, biphenyl ester derivatives have shown significant anti-tyrosinase activities, which are crucial for treatments related to pigmentation disorders and potentially for anticancer applications. This is evidenced by studies where synthesized biphenyl-based compounds demonstrated inhibitory effects comparable to standard inhibitors like kojic acid. These findings are supported by single-crystal X-ray diffraction studies, revealing that the introduction of a biphenyl moiety can produce a more closely packed crystal structure, potentially enhancing the compound's biological activity (Kwong et al., 2017).

Molecular Docking and Quantum Chemical Studies

Further insights into the application of similar compounds in scientific research are provided by quantum chemical studies, which offer a deeper understanding of their molecular properties. For instance, quantum chemical analyses of bicalutamide, a compound structurally related to this compound, have been utilized to evaluate its steric energy and potential energy contributions, facilitating the exploration of its anticancer properties. Such studies underscore the significance of molecular docking and quantum chemical studies in identifying the most energetically favorable conformations of these compounds for blocking androgen receptors, which is pivotal in prostate cancer treatment (Otuokere & Amaku, 2015).

Synthesis and Bioactivity

The synthesis methods and bioactivity of compounds bearing the this compound structure are of significant interest in pharmaceutical research. Studies focusing on the synthesis of alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates and their reactions with nucleophilic agents provide valuable information on the chemical behavior and potential biological applications of these compounds. For instance, the reaction of bromomethyl derivatives with secondary amines to form tertiary amines highlights the versatility of these compounds in chemical synthesis, which could be leveraged for developing novel pharmaceuticals (Pevzner, 2003).

Properties

IUPAC Name

3-(2-bromophenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c19-15-5-2-1-4-13(15)7-10-18(21)20-12-14-8-9-17(23-14)16-6-3-11-22-16/h1-6,8-9,11H,7,10,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLKWBWKFUPALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC2=CC=C(O2)C3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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